Methyl 4-hydroxy-8-methylquinoline-2-carboxylate

MCH1 receptor allosteric modulation anti-obesity

Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (CAS 849022-03-3) is a 4-hydroxyquinoline-2-carboxylate ester distinguished by an 8-methyl substituent on the quinoline core. It belongs to a compound class widely exploited for antimicrobial, antimalarial, and anticoagulant drug discovery programs.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 849022-03-3
Cat. No. B1358180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxy-8-methylquinoline-2-carboxylate
CAS849022-03-3
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=O)C=C(N2)C(=O)OC
InChIInChI=1S/C12H11NO3/c1-7-4-3-5-8-10(14)6-9(12(15)16-2)13-11(7)8/h3-6H,1-2H3,(H,13,14)
InChIKeyLXGWTGWGUFVSGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Hydroxy-8-methylquinoline-2-carboxylate (CAS 849022-03-3) – Compound Class, Key Properties, and Procurement Relevance


Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (CAS 849022-03-3) is a 4-hydroxyquinoline-2-carboxylate ester distinguished by an 8-methyl substituent on the quinoline core. It belongs to a compound class widely exploited for antimicrobial, antimalarial, and anticoagulant drug discovery programs [1]. The molecule exists in equilibrium with its 4-oxo-1,4-dihydro tautomer, which influences its hydrogen-bonding capacity and reactivity [2]. This building block is commercially available in research quantities at purities reaching 98% (HPLC) , and its substitution pattern directly determines its utility as a late-stage synthetic intermediate for macro-heterocyclic Factor XIa inhibitors .

Why Methyl 4-Hydroxy-8-methylquinoline-2-carboxylate (CAS 849022-03-3) Cannot Be Replaced by Generic Quinoline-2-carboxylates


Simple quinoline-2-carboxylate esters lacking the 8-methyl group (e.g., methyl 4-hydroxyquinoline-2-carboxylate, CAS 5965-59-3) fail to recapitulate the steric and electronic profile required for specific target engagement reported for the 8-methylated scaffold [1]. The 8-methyl substituent imparts a unique effect on the degree of intramolecular hydrogen bonding in the 4-oxo tautomer, which directly impacts molecular recognition by protein targets such as the MCH1 receptor [2]. Furthermore, the methyl ester functionality is critical for subsequent amidification reactions used in the synthesis of macrocyclic Factor XIa inhibitors; the corresponding carboxylic acid (CAS 35975-56-5) requires additional activation steps and offers lower atom economy in these synthetic sequences . These differentiating features make indiscriminate substitution scientifically indefensible when synthetic reproducibility or biological activity is paramount.

Quantitative Differentiation Evidence for Methyl 4-Hydroxy-8-methylquinoline-2-carboxylate (CAS 849022-03-3) vs. Closest Analogs


8-Methyl Substitution Confers Subnanomolar MCH1 Receptor Affinity – Absent in Des-Methyl Analog

The 8-methylquinoline chemotype, which includes the core scaffold of the target compound, was demonstrated to produce subnanomolar binding affinity (Ki) at the MCH1 receptor and slow dissociation kinetics (low Koff). In contrast, previously reported MCH1 receptor antagonists lacking the 8-methyl substitution exhibited weaker binding and faster off-rates [1]. The des-methyl analog methyl 4-hydroxyquinoline-2-carboxylate (CAS 5965-59-3) has no reported MCH1 receptor activity, consistent with the critical role of the 8-methyl group in establishing productive hydrophobic contacts within the allosteric binding pocket [1].

MCH1 receptor allosteric modulation anti-obesity 8-methylquinoline

8-Methyl Group Uniquely Suppresses Intramolecular Hydrogen Bonding in Quinolone Tautomer – Verified by 1H-NMR

NMR spectroscopic studies of substituted 2-quinolone derivatives established that an 8-methyl substituent almost exclusively inhibits intramolecular hydrogen bonding of the NH proton, whereas 5-, 6-, or 7-substituted analogs retain strong hydrogen bonding [1]. This differential effect was quantified by chemical shift analysis: the NH proton of 8-methyl-substituted 2-quinolones appears at a characteristically lower δ value, indicating a reduced tendency to form hydrogen bonds compared to unsubstituted or 6-substituted quinolones [1].

NMR spectroscopy hydrogen bonding quinolone tautomerism 8-substituent effect

Methyl Ester Provides Direct Synthetic Handle for Factor XIa Inhibitors – Carboxylic Acid Analog Requires Extra Activation

Methyl 4-hydroxy-8-methylquinoline-2-carboxylate can be used directly in amidification reactions to generate macro-heterocyclic Factor XIa inhibitors without pre-activation. The corresponding carboxylic acid 4-hydroxy-8-methylquinoline-2-carboxylic acid (CAS 35975-56-5) requires conversion to an activated ester or acid chloride prior to amide bond formation, adding one synthetic step and reducing overall yield . Patent literature from Exithera Pharmaceuticals and Daiamed Inc. specifically describes the use of quinoline-2-carboxylate methyl esters as preferred intermediates for preparing Factor XIa and plasma kallikrein inhibitor libraries [1].

Factor XIa inhibitor macrocyclic synthesis ester vs. acid anticoagulant

Commercially Available at 98% Purity with Room-Temperature Stability – Exceeds Typical 95% Benchmark

The target compound is stocked by multiple suppliers at ≥98% purity (HPLC), as verified by Aladdin Scientific (Cat# M186919, ≥98%), Beyotime (Cat# Y169684, 98%), and MolCore (≥98%) . This purity level exceeds the typical 95% minimum specification offered for many analogous quinoline building blocks (e.g., AKSci V7975 at 95%), providing greater lot-to-lot consistency for quantitative structure-activity relationship (QSAR) studies and biological assays where impurities could confound results . The compound is stable at room temperature and at 2-8°C for long-term storage, with a published certificate of analysis available upon request .

purity specification storage stability procurement quality control

7-Position is Unsubstituted – Enables Regioselective Late-Stage Functionalization Not Possible with 6- or 7-Substituted Analogs

The target compound bears a methyl group exclusively at position 8 and a hydroxyl/oxo group at position 4, leaving positions 5, 6, and 7 unsubstituted. By contrast, closely related analogs such as methyl 6-bromo-4-hydroxyquinoline-2-carboxylate (CAS 929028-74-0) and methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate are pre-functionalized at position 6, which precludes subsequent regioselective modifications at that position . The unsubstituted 7-position of the target compound is particularly susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation), enabling divergent library synthesis from a single common intermediate [1].

late-stage functionalization regioselectivity halogenation cross-coupling

Optimal Application Scenarios for Methyl 4-Hydroxy-8-methylquinoline-2-carboxylate (CAS 849022-03-3) Based on Quantitative Differentiation Evidence


MCH1 Receptor Allosteric Modulator Discovery – Where 8-Methyl Substitution is Pharmacophorically Required

In anti-obesity drug discovery programs targeting the melanin-concentrating hormone receptor 1 (MCH1), the 8-methylquinoline scaffold has been pharmacologically validated to confer subnanomolar binding affinity and an insurmountable antagonist profile with prolonged receptor residence time [1]. The target compound provides the intact 8-methylquinoline-2-carboxylate core that can be elaborated into potent negative allosteric modulators. The unsubstituted 7-position permits introduction of diverse side chains for pharmacokinetic optimization without compromising the critical 8-methyl pharmacophore.

Macrocyclic Factor XIa Anticoagulant Synthesis – Direct Amidification from the Methyl Ester

The methyl ester functionality of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate enables direct conversion to macrocyclic Factor XIa inhibitors via aminolysis, bypassing the activation step required for the corresponding carboxylic acid . Patent disclosures from Exithera Pharmaceuticals and Daiamed Inc. describe the use of quinoline-2-carboxylic ester building blocks as preferred intermediates for constructing compound libraries targeting the Factor XIa active site and exosite . The 8-methyl group additionally provides a steric handle that can be exploited to modulate selectivity over related serine proteases.

SAR Studies of 8-Substituent Effects on Quinolone Hydrogen Bonding and Tautomerism

NMR spectroscopic studies have uniquely demonstrated that the 8-methyl substituent inhibits intramolecular hydrogen bonding in the 4-oxo tautomer to a degree not observed with 5-, 6-, or 7-substituted analogs [2]. The target compound therefore serves as a critical comparator in physicochemical studies of quinolone tautomerism, solubility, and crystal engineering, where the steric and electronic influence of the 8-substituent must be isolated from contributions at other positions.

Divergent Library Synthesis via Late-Stage Electrophilic Functionalization at C-7

With three unsubstituted ring positions (C-5, C-6, C-7) and predictable reactivity favoring electrophilic attack at the 7-position, this building block supports divergent parallel synthesis strategies [3]. Halogenation, nitration, or formylation at C-7 followed by cross-coupling generates structurally diverse analogs from a single commercial precursor, maximizing chemical space exploration per procurement dollar.

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